molecular formula C12H22ClNO2S B2691941 2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride CAS No. 1380578-76-6

2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride

Cat. No.: B2691941
CAS No.: 1380578-76-6
M. Wt: 279.82
InChI Key: HCPABEVSSZPVLR-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine core, a thioether linkage, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions involving amines and aldehydes.

    Thioether Formation: The thioether linkage is introduced by reacting the quinolizidine intermediate with a thiol compound under basic conditions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the quinolizidine core or the thioether linkage using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinolizidine derivatives.

    Substitution Products: Various substituted acetic acid derivatives.

Scientific Research Applications

2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The quinolizidine core may interact with neurotransmitter receptors, while the thioether linkage and acetic acid moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmission and inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: Compounds with similar quinolizidine cores, such as sparteine and lupanine.

    Thioether-Containing Compounds: Compounds with thioether linkages, such as methionine and penicillamine.

    Acetic Acid Derivatives: Compounds with acetic acid moieties, such as acetic anhydride and acetylsalicylic acid.

Uniqueness

2-((((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl)thio)acetic acid hydrochloride is unique due to its combination of a quinolizidine core, thioether linkage, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPABEVSSZPVLR-VZXYPILPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CSCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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